molecular formula C16H26N4O2 B2615405 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-methyloxalamide CAS No. 1049377-14-1

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-methyloxalamide

Cat. No.: B2615405
CAS No.: 1049377-14-1
M. Wt: 306.41
InChI Key: OQBPDASEKCYFKU-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.41. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-17-15(21)16(22)18-12-14(13-8-7-9-19(13)2)20-10-5-3-4-6-11-20/h7-9,14H,3-6,10-12H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBPDASEKCYFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound characterized by its unique structural features, including an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Preliminary studies indicate that it may modulate cellular pathways by binding to these targets, potentially leading to alterations in cellular functions or signaling processes. The presence of nitrogen-containing rings enhances its reactivity, allowing it to participate in various biochemical reactions.

Biological Activity

Research has suggested that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Initial investigations indicate potential antimicrobial effects, likely due to structural features that enhance interaction with microbial targets.
  • Anticancer Activity : Similar compounds have demonstrated significant anticancer properties, particularly through inhibition of key cellular pathways involved in tumor growth and proliferation. The compound's ability to disrupt such pathways positions it as a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

Study ReferenceCompound StudiedBiological ActivityFindings
Benzoxepin derivativesAntitumorImproved drug exposure led to tumor suppression in xenograft models.
KIF18A inhibitorsAnticancerDisruption of cancer cell proliferation observed.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves several key steps:

  • Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyrrole Synthesis : The pyrrole moiety may be synthesized via methods such as the Paal-Knorr synthesis.
  • Coupling Reactions : The azepane and pyrrole units are coupled using suitable reagents.
  • Oxalamide Formation : The final step involves linking the oxalamide group to complete the synthesis.

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